1-Adamantaneacetonitrile

Descripción

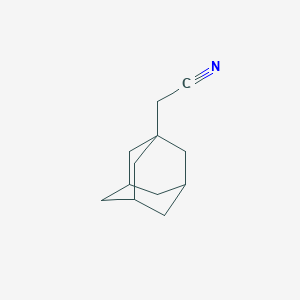

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-adamantyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQVPXCZIRQITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167435 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-13-9 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Adamantaneacetonitrile and Key Precursors

Classical Approaches to 1-Adamantaneacetonitrile Synthesis

Traditional methods for the synthesis of this compound often rely on well-established multi-step reaction sequences starting from readily available adamantane (B196018) derivatives.

Reaction of 1-Adamantanemethanol Tosylate with Sodium Cyanide

A common classical route involves the nucleophilic substitution of a tosylate precursor with a cyanide salt. This S(_N)2 reaction is a reliable method for introducing the cyanomethyl group onto the adamantane scaffold. The synthesis begins with the conversion of 1-adamantanemethanol to its corresponding tosylate, which is a much better leaving group than the hydroxyl group. ucalgary.calibretexts.org The subsequent reaction with sodium cyanide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), yields this compound. mdpi.comyoutube.comchemistrystudent.com

The reaction is typically heated to facilitate the substitution process. The use of an ethanolic solution of sodium or potassium cyanide is also a common practice for similar nucleophilic substitutions on alkyl halides. chemguide.co.uklibretexts.org It is crucial to use an anhydrous solvent to prevent the formation of byproducts from the reaction of cyanide with water. chemistrystudent.comchemguide.co.uk

Table 1: Representative Reaction Conditions for the Synthesis of this compound from 1-Adamantanemethanol Tosylate

| Step | Reagent | Solvent | Temperature |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | 0 °C to room temperature |

| Cyanation | Sodium cyanide | DMF or DMSO | Elevated temperature |

Preparation from 1-Adamantane Carboxylic Acid Derivatives

Another classical approach utilizes 1-adamantane carboxylic acid as the starting material. This method involves a two-step process: the conversion of the carboxylic acid to an amide, followed by the dehydration of the amide to the corresponding nitrile.

First, 1-adamantane carboxylic acid is activated, typically by converting it to the acid chloride using thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)), or to an ester. The activated derivative is then reacted with ammonia (B1221849) to form 1-adamantanecarboxamide.

In the second step, the 1-adamantanecarboxamide is dehydrated to yield this compound. Common dehydrating agents for this transformation include phosphorus pentoxide (P(4)O({10})), thionyl chloride (SOCl(_2)), or trifluoroacetic anhydride (TFAA). chemguide.co.uklibretexts.org

Table 2: Reagents for the Conversion of 1-Adamantane Carboxylic Acid to this compound

| Transformation | Reagents |

| Carboxylic acid to Amide | 1. SOCl(_2) or (COCl)(_2) 2. NH(_3) |

| Amide to Nitrile | P(4)O({10}), SOCl(_2), or TFAA |

Modern and Optimized Synthetic Routes

More recent synthetic methodologies focus on improving efficiency, reducing reaction times, and incorporating principles of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurjchem.comresearchgate.net The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. For the synthesis of this compound, microwave heating can be applied to the nucleophilic substitution reaction between an adamantyl halide or tosylate and a cyanide salt. organic-chemistry.org

Microwave-assisted synthesis has been successfully employed for the preparation of various adamantane derivatives, demonstrating its potential for the efficient synthesis of this compound. eurjchem.com The rapid and uniform heating provided by microwaves can lead to shorter reaction times and cleaner reaction profiles. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Heating Method | Oil bath, heating mantle | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Heating | Conduction and convection | Direct dielectric heating |

| Temperature Gradient | Present | Minimized |

Catalytic Pathways to N-(1-Adamantyl)acetamide Intermediates

The Ritter reaction provides a direct route to N-substituted amides from alcohols or alkenes and nitriles in the presence of a strong acid. organic-chemistry.org This reaction is particularly useful for the synthesis of N-(1-adamantyl)acetamide, a key intermediate that can be further processed to other adamantane derivatives. The classical Ritter reaction often requires stoichiometric amounts of strong acids, leading to significant waste.

Modern approaches have focused on the development of catalytic Ritter reactions using various Lewis and Brønsted acids. These catalysts can be more environmentally friendly and easier to handle. Furthermore, the use of recyclable solid acid catalysts is a promising green alternative. acs.orgacs.orgresearchgate.net

Table 4: Catalysts for the Ritter Reaction to Synthesize N-(1-Adamantyl)acetamide

| Catalyst Type | Examples | Advantages |

| Brønsted Acids | H(_2)SO(_4), TFA | Readily available, effective |

| Lewis Acids | FeCl(_3), BF(_3)·OEt(_2) | Milder conditions, higher selectivity |

| Solid Acids | Montmorillonite clay, Zeolites, m-Phenolsulfonic acid-formaldehyde resin | Recyclable, reduced waste |

Considerations for Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of adamantane derivatives to minimize environmental impact. nih.govrsc.orgsemanticscholar.org Key considerations for a greener synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The direct cyanation of 1-adamantanol or 1-adamantyl halides offers better atom economy than multi-step sequences.

Use of Safer Solvents: Replacing hazardous solvents like DMF and DMSO with greener alternatives such as ionic liquids or solvent-free conditions. sigmaaldrich.com Recent studies have shown the successful synthesis of adamantane derivatives under solvent-free conditions. nih.govrsc.org

Catalysis: Employing catalytic methods, such as the catalytic Ritter reaction, to reduce the use of stoichiometric reagents and minimize waste. The development of recyclable catalysts is a key aspect of this approach. acs.orgacs.orgresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues is a field of growing interest, driven by the need to explore the structure-activity relationships of this unique scaffold in various chemical and pharmaceutical applications. Methodologies for creating these analogues can be broadly categorized into two main approaches: the functionalization of a pre-existing this compound molecule or the synthesis from already substituted adamantane precursors. These strategies allow for the introduction of a diverse range of functional groups at various positions on both the adamantane cage and the acetonitrile (B52724) side chain.

Synthesis from Substituted Adamantane Precursors

One of the most common strategies for preparing substituted this compound analogues involves a multi-step synthesis starting from a functionalized adamantane core. This approach is particularly useful for introducing substituents at the 3-position of the adamantane ring.

A key intermediate in this pathway is 3-hydroxy-1-adamantane carboxylic acid, which can be synthesized from 1-adamantane carboxylic acid via bromination followed by hydrolysis guidechem.com. Another critical precursor, (3-hydroxyadamantan-1-yl)methanol, can be prepared through the nitroxylation of adamantan-1-ylmethanol using fuming nitric acid, followed by the reduction of the resulting nitric acid esters researchgate.net.

Once these substituted precursors are obtained, they can be converted to the corresponding acetonitrile derivative. For example, a 1-adamantanecarboxylic acid derivative can be transformed into the one-carbon longer this compound analogue. This typically involves converting the carboxylic acid to a primary amide, which is then dehydrated to the nitrile. A common method to achieve this is via the reaction of the corresponding methyl ester, methyl (1-adamantyl)acetate, with acetonitrile in the presence of a strong base like sodium hydride, which yields 4-(1-adamantyl)-3-oxobutanenitrile researchgate.net.

Direct Functionalization of the Adamantane Ring

Direct C-H functionalization offers a more atom-economical approach to synthesizing substituted adamantane derivatives. These methods often employ radical-based reactions to selectively activate the strong C-H bonds of the adamantane cage rsc.org. For instance, the nitroxylation of compounds structurally similar to this compound, such as (adamantan-1-yl)methanols, has been shown to successfully introduce a hydroxy group at the 3-position researchgate.net. This suggests that direct oxidation of this compound could provide a streamlined route to 3-hydroxy-1-adamantaneacetonitrile.

Modification of the Acetonitrile Side Chain (α-Alkylation)

Analogues can also be synthesized by modifying the acetonitrile side chain, most commonly through α-alkylation. This method takes advantage of the acidity of the α-protons on the carbon atom adjacent to the cyano group. Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a stable enolate libretexts.orglibretexts.org. This enolate acts as a potent nucleophile that can react with various electrophiles, particularly primary alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position libretexts.orglibretexts.org. This reaction provides a versatile and efficient method for introducing a wide array of alkyl substituents onto the side chain.

The general scheme for α-alkylation involves the deprotonation of this compound with LDA in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures, followed by the addition of an alkyl halide (R-X).

Table 1: Synthetic Methodologies for Substituted this compound Analogues

| Analogue Type | Synthetic Approach | Key Precursor(s) | Key Reagents & Conditions | Resulting Analogue |

| Ring-Substituted | Synthesis from Precursor | 3-Hydroxy-1-adamantane carboxylic acid | 1. SOCl₂ or (COCl)₂2. NH₃3. Dehydrating agent (e.g., P₂O₅, SOCl₂) | 3-Hydroxy-1-adamantaneacetonitrile |

| Ring-Substituted | Direct Functionalization | This compound | Fuming Nitric Acid, H₂SO₄ | 3-Nitrooxy-1-adamantaneacetonitrile |

| Side Chain-Substituted | α-Alkylation | This compound | 1. LDA, THF, -78°C2. Alkyl Halide (R-X) | α-Alkyl-1-adamantaneacetonitrile |

| Side Chain-Substituted | Condensation Reaction | Methyl (1-adamantyl)acetate | Acetonitrile, Sodium Hydride | 4-(1-Adamantyl)-3-oxobutanenitrile |

Chemical Reactivity and Mechanistic Investigations of 1 Adamantaneacetonitrile

Hydrolysis Reactions of the Nitrile Moiety

The nitrile group (–C≡N) of 1-adamantaneacetonitrile is a versatile functional group that can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is central to the synthetic utility of the compound, providing a pathway to other important adamantane-containing structures.

The hydrolysis of this compound to 1-adamantaneacetic acid is a fundamental transformation. This reaction involves the conversion of the nitrile functionality into a carboxylic acid group. The process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfer steps, leading to the formation of an amide intermediate, 1-adamantaneacetamide. This amide can be isolated or, upon further heating in the presence of acid, will undergo subsequent hydrolysis to yield 1-adamantaneacetic acid and an ammonium ion.

Conversely, in basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Continued hydrolysis of the amide under basic conditions, which is typically the rate-limiting step, results in the formation of a carboxylate salt. A final acidification step is then required to produce the neutral 1-adamantaneacetic acid sigmaaldrich.com.

| Reaction Condition | Intermediate | Final Product |

| Acidic (e.g., H₂SO₄, H₂O, heat) | 1-Adamantaneacetamide | 1-Adamantaneacetic Acid |

| Basic (e.g., NaOH, H₂O, heat) | 1-Adamantaneacetamide | Sodium 1-adamantaneacetate |

Following the basic hydrolysis, an acidic workup is necessary to protonate the carboxylate salt to yield the final carboxylic acid product.

The nitrile group of this compound can also be selectively converted into amides and esters.

Amide Formation: As mentioned previously, the partial hydrolysis of this compound, by carefully controlling reaction conditions such as temperature and reaction time, can be stopped at the amide stage to isolate 1-adamantaneacetamide.

Ester Formation: The conversion of nitriles to esters can be achieved through various methods, most notably the Pinner reaction. In a typical Pinner reaction, this compound would be treated with an alcohol in the presence of a strong acid like hydrogen chloride. The reaction proceeds via the formation of an imidate salt intermediate, which is then hydrolyzed with water to produce the corresponding ester, such as methyl 1-adamantaneacetate or ethyl 1-adamantaneacetate. This method provides a direct route from the nitrile to the ester without isolating the carboxylic acid. Alternatively, amides formed from esters can be converted to other esters through nickel-catalyzed activation of the amide C-N bond nih.gov. While the aminolysis of esters is often a slow reaction, it can be catalyzed to produce amides efficiently google.commasterorganicchemistry.comresearchgate.netorganic-chemistry.org.

Nucleophilic Additions and Cycloadditions Involving the Nitrile Group

The carbon-nitrogen triple bond in this compound is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles.

Nucleophilic Additions: A variety of strong nucleophiles, such as Grignard reagents and organolithium compounds, can add across the nitrile's triple bond. youtube.comtaylorfrancis.commasterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) would initially form an imine salt after addition. Subsequent hydrolysis of this intermediate would yield a ketone, specifically 1-(1-adamantyl)acetone. This two-step process provides a valuable method for synthesizing ketones with the bulky adamantyl group adjacent to the carbonyl. Another example is the addition of the cyanide ion to aldehydes or ketones to form cyanohydrins libretexts.org. More advanced methods involve the in-situ formation of silyl ketene imines from acetonitrile (B52724), which then act as nucleophiles in reactions with electrophiles like acetals and nitrones richmond.edu.

Cycloaddition Reactions: Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product libretexts.org. The nitrile group can participate as a dienophile or a dipolarophile in certain cycloaddition reactions. While the Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example, other types like [2+2] cycloadditions can also occur, often photochemically libretexts.orglibretexts.org. For instance, this compound could potentially undergo a [3+2] cycloaddition with an azide to form a tetrazole ring, a class of heterocycles with applications in medicinal chemistry. The reactivity in these reactions is governed by orbital symmetry, and specific examples involving this compound would depend on the reaction partners and conditions. Research has shown that adamantane-substituted dienes can smoothly undergo Diels-Alder reactions to create six-membered rings researchgate.net.

Ritter-Type Reactions and Related Transformations

The Ritter reaction is a powerful method for forming N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol or alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.org

The formation of N-(1-adamantyl)acetamide is a classic example of the Ritter reaction. In this transformation, a stable tertiary carbocation at the bridgehead position of the adamantane (B196018) cage is generated from a suitable precursor, such as 1-adamantanol or 1-bromoadamantane (B121549), by treatment with a strong acid (e.g., sulfuric acid). researchgate.netgoogle.com

The mechanism proceeds as follows:

Carbocation Formation: The acid protonates the hydroxyl group of 1-adamantanol, which then departs as a water molecule, leaving the highly stable 1-adamantyl cation.

Nucleophilic Attack: A molecule of nitrile, in this case, acetonitrile, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the positively charged carbon of the 1-adamantyl cation.

Nitrilium Ion Intermediate: This attack forms a stable nitrilium ion intermediate. organic-chemistry.org

Hydrolysis: The reaction mixture is then treated with water. A water molecule attacks the electrophilic carbon of the nitrilium ion.

Tautomerization and Deprotonation: Following the addition of water, a proton is lost, and the resulting intermediate tautomerizes to the final, stable amide product, N-(1-adamantyl)acetamide. organic-chemistry.org

While this describes the intermolecular reaction, the conversion of this compound itself into N-(1-adamantyl)acetamide would require a complex intramolecular rearrangement, which is not a commonly reported transformation. The standard Ritter reaction remains the primary route to this important amide. google.com

| Step | Description | Key Intermediate |

| 1 | Protonation of precursor (e.g., 1-adamantanol) and loss of leaving group (H₂O) | 1-Adamantyl carbocation |

| 2 | Nucleophilic attack by acetonitrile on the carbocation | - |

| 3 | Formation of a resonance-stabilized intermediate | Nitrilium ion |

| 4 | Attack by water on the nitrilium ion | Protonated amide derivative |

| 5 | Deprotonation and tautomerization | N-(1-Adamantyl)acetamide |

The Ritter reaction can also be performed in an intramolecular fashion, providing an elegant strategy for the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.org In such a reaction, both the carbocation source and the nitrile group are present within the same molecule.

For a derivative of this compound to undergo an intramolecular Ritter reaction, a carbocation would need to be generated at a suitable position on the adamantyl cage that allows for cyclization. The mechanism would involve the initial formation of a carbocation, followed by the attack of the tethered nitrile group's nitrogen atom. The resulting cyclic nitrilium ion intermediate would then be trapped by a nucleophile (typically water) to yield a cyclic amide or lactam. This strategy has been successfully applied to the synthesis of various aza-heterocycles, including dihydroferroceno[c]pyridines from α-ferrocenyl alcohols. mdpi.com This powerful synthetic tool allows for the construction of complex polycyclic systems incorporating the adamantane framework. researchgate.netnih.gov

Reduction Reactions of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can be reduced to the corresponding primary amine, 2-(1-adamantyl)ethylamine. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The reduction can be accomplished through several methods, primarily categorized as catalytic hydrogenation and chemical reduction using hydride reagents.

Catalytic Hydrogenation

Catalytic hydrogenation is an economical and widely used method for the reduction of nitriles to primary amines in industrial applications. studymind.co.ukbme.hu This process involves the reaction of the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Common catalysts include Group 10 metals such as Raney nickel, palladium, and platinum dioxide. wikipedia.org The choice of catalyst, solvent, temperature, and pressure are crucial factors that influence the reaction's efficiency and selectivity. wikipedia.org For the reduction of this compound, these catalysts facilitate the addition of hydrogen across the carbon-nitrogen triple bond to yield 2-(1-adamantyl)ethylamine. However, controlling the reaction conditions is essential to prevent the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the primary amine product. wikipedia.org

Chemical Reduction with Hydride Reagents

Stoichiometric reduction using metal hydride reagents is a common alternative for laboratory-scale synthesis. thieme-connect.de Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. studymind.co.ukchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum-amine complexes. chemguide.co.uk A procedure for the synthesis of 2-(adamant-1-yl)ethylamine involves the reduction of the related compound, adamant-1-yl acetamide, with lithium aluminum hydride in refluxing THF, demonstrating the utility of this reagent for producing the desired amine from a related precursor. prepchem.com Other hydride reagents like diborane (B₂H₆) and sodium borohydride (NaBH₄), often in the presence of a catalyst, can also be used, although NaBH₄ is generally less reactive towards nitriles than LiAlH₄. studymind.co.ukthieme-connect.de

The following table summarizes common reduction methods applicable to this compound.

Table 1: Summary of Reduction Reactions for this compound

| Reagent/Catalyst | Solvent | Product | General Conditions |

|---|---|---|---|

| H₂ / Raney Nickel | Ethanol / Ammonia (B1221849) | 2-(1-adamantyl)ethylamine | High temperature and pressure |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol / Methanol | 2-(1-adamantyl)ethylamine | Elevated temperature and pressure |

| H₂ / Platinum Dioxide (PtO₂) | Acetic Acid / Ethanol | 2-(1-adamantyl)ethylamine | Room temperature to moderate heat, H₂ pressure |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 2-(1-adamantyl)ethylamine | Reflux, followed by aqueous workup |

Exploration of Radical Reactions Involving the Adamantyl Group

The adamantane cage is known for its remarkable stability and unique reactivity in radical reactions. researchgate.net The functionalization of adamantane derivatives often proceeds through radical intermediates, leveraging the distinct properties of the adamantyl radical. nih.gov The C-H bonds at the bridgehead (tertiary) positions of the adamantane skeleton are significantly more reactive towards radical abstraction than those at the methylene (B1212753) (secondary) positions, despite their high bond dissociation energies. nih.gov This selectivity is a key feature in the functionalization of compounds like this compound.

Hydrogen Atom Abstraction

The generation of a 1-adamantyl radical is typically initiated by the abstraction of a hydrogen atom from one of the four equivalent bridgehead positions. This can be achieved using highly reactive radical species, such as those derived from peroxides or photolysis of certain precursors. nih.gov For instance, the nitrate radical (NO₃•), produced from the photolysis of cerium(IV) ammonium nitrate, has been shown to react with adamantane derivatives with high selectivity for the bridgehead position. acs.org This process generates a 1-adamantyl radical intermediate which can then be trapped by other reagents to form new C-C or C-heteroatom bonds.

Addition Reactions of the 1-Adamantyl Radical

Once formed, the 1-adamantyl radical, substituted with the acetonitrile group at the 1-position, can participate in various addition reactions. A common pathway is the Giese-type reaction, which involves the addition of the carbon-centered adamantyl radical to an electron-deficient alkene. nih.gov This reaction forms a new carbon-carbon bond and a new radical intermediate, which can be subsequently quenched or participate in further reactions. nih.gov The 1-adamantyl radical exhibits enhanced nucleophilic character compared to other tertiary alkyl radicals, making its addition to electron-poor alkenes particularly rapid. rsc.org

The following table provides examples of radical reactions applicable to the adamantyl moiety.

Table 2: Representative Radical Reactions of the Adamantyl Group

| Reaction Type | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Hydrogen Abstraction | Peroxides, NO₃• | 1-Adamantyl radical | Functionalized adamantane |

| Giese-Type Addition | Electron-deficient alkene (e.g., Acrylonitrile) | 1-Adamantyl radical | Adamantyl-alkyl derivative |

| Halogenation | Br₂, Cl₂ (with radical initiator) | 1-Adamantyl radical | Halogenated adamantane |

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanism of Nitrile Reduction

The catalytic hydrogenation of nitriles is generally understood to proceed via a stepwise mechanism. The nitrile first adsorbs onto the catalyst surface, where it is hydrogenated to an intermediate imine (R-CH=NH). wikipedia.org This imine can then be further hydrogenated to the desired primary amine (R-CH₂NH₂). However, the intermediate imine is highly reactive and can also react with a molecule of the primary amine product to form a secondary amine, ((R-CH₂)₂NH), after subsequent reduction. bme.huwikipedia.org The selectivity for the primary amine is therefore dependent on conditions that favor the rapid hydrogenation of the imine before it can react with the product amine. wikipedia.org

In reductions with LiAlH₄, the mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbon of the nitrile group. This process occurs twice, leading to a dimeric aluminum-nitrogen intermediate. Subsequent hydrolysis during the workup step cleaves the N-Al bonds to liberate the primary amine. chemguide.co.uk

Mechanism of Radical Reactions

Radical reactions involving the adamantane cage typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. masterorganicchemistry.comyoutube.com

Initiation: This step involves the formation of initial radical species, often through the homolytic cleavage of a weak bond using heat or UV light (e.g., cleavage of Cl-Cl). masterorganicchemistry.comyoutube.com

Propagation: A reactive radical abstracts a hydrogen atom from a bridgehead position of the adamantane ring, forming the more stable tertiary 1-adamantyl radical and a neutral molecule. This adamantyl radical can then react with another molecule (e.g., adding to an alkene or abstracting a halogen), generating a new radical that continues the chain. nih.govlibretexts.org

Termination: The reaction chain is concluded when two radical species combine to form a stable, non-radical product. libretexts.org

Studies have shown that the 1-adamantyl radical cation can be formed under certain oxidative conditions, which then deprotonates from a bridgehead position to yield the 1-adamantyl radical. acs.org Furthermore, mechanistic investigations of photochemical reactions have demonstrated that excited states can lead to hydrogen abstraction from the adamantyl group, forming a biradical intermediate whose subsequent recombination or reverse hydrogen transfer dictates the final product distribution. acs.org The notable stability of the 1-adamantyl cation contributes to the enhanced nucleophilic character of the 1-adamantyl radical, influencing its reactivity in addition and atom abstraction reactions. rsc.org

Synthesis and Characterization of Derivatives and Analogues of 1 Adamantaneacetonitrile

Structural Modification at the Adamantane (B196018) Cage

The adamantane framework of 1-adamantaneacetonitrile can be chemically altered to introduce a variety of substituents, thereby modulating its physicochemical properties. These modifications can be broadly categorized into the introduction of alkyl and aryl groups and functionalization at the bridgehead and bridgemethylene positions.

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the adamantane cage can significantly influence the lipophilicity, steric bulk, and electronic properties of the resulting this compound derivatives.

One common strategy for the synthesis of alkyl-substituted adamantane derivatives involves the use of adamantane precursors that are already functionalized with alkyl groups prior to the introduction of the acetonitrile (B52724) moiety. For instance, alkyladamantanes can be synthesized via Friedel-Crafts alkylation or through rearrangement reactions of other polycyclic hydrocarbons. nih.gov Once the desired alkylated adamantane core is obtained, standard methods can be employed to introduce the cyanomethyl group at a bridgehead position.

Aryl substituents can be introduced onto the adamantane cage through methods such as the Friedel-Crafts arylation. For example, the reaction of 1-bromoadamantane (B121549) with an aromatic compound in the presence of a Lewis acid catalyst can yield an aryl-substituted adamantane. Subsequent conversion of a functional group at another bridgehead position to a cyanomethyl group would lead to the desired aryl-substituted this compound derivative.

Functionalization at Bridgehead and Bridgemethylene Positions

The tertiary carbons at the bridgehead positions of the adamantane cage are the most reactive sites for functionalization. The synthesis of symmetrically disubstituted bridgehead adamantane derivatives often starts from 1-adamantanecarboxylic acid, which can be converted to 1,3-adamantanedicarboxylic acid through Koch-Haaf carbonylation. jlu.edu.cnchemicalbook.com This dicarboxylic acid can then serve as a precursor for introducing other functional groups at the 1 and 3 positions. For example, reduction of the carboxylic acid groups to hydroxymethyl groups, followed by conversion to bromomethyl or chloromethyl groups, provides versatile intermediates for further derivatization. jlu.edu.cn While not directly starting from this compound, these methods illustrate how the adamantane core can be functionalized at multiple bridgehead positions, a strategy that could be adapted to synthesize derivatives of this compound with additional functionalities.

Functionalization of the secondary carbons at the bridgemethylene positions is generally more challenging due to their lower reactivity. However, reactions involving radical intermediates can lead to substitution at these positions. For instance, adamantanone, which can be produced by the oxidation of adamantane, serves as a key intermediate for introducing functionality at a bridgemethylene position. wikipedia.org Adamantanone can be converted to 2-adamantanecarbonitrile, demonstrating that a nitrile group can be positioned at a non-bridgehead carbon. wikipedia.org

Derivatives with Modified Acetonitrile Linkers

Modification of the acetonitrile linker in this compound provides another avenue for creating novel derivatives with altered properties. This can involve changing the length of the alkyl chain connecting the adamantane cage and the nitrile group or introducing other functional groups on the linker.

For example, homologation of the acetonitrile side chain can be achieved through multi-step synthetic sequences. Starting from 1-adamantanecarboxylic acid, the corresponding acid chloride can be reacted with diazomethane (B1218177) to form a diazoketone, which can then undergo a Wolff rearrangement to yield the homologous ester. Subsequent conversion of the ester to the corresponding nitrile would result in a derivative with a longer linker.

Synthesis of Heterocyclic Systems Incorporating this compound Fragments

The nitrile group of this compound is a versatile functional group that can participate in various cyclization reactions to form a wide range of heterocyclic systems. These adamantane-containing heterocycles are of significant interest due to their potential biological activities.

For instance, the condensation of adamantane-containing precursors with various reagents can lead to the formation of six-membered heterocyclic rings. One such example is the synthesis of 1,3-thiazinan-4-one and 1,3-oxazinan-6-one derivatives, which can be produced via the condensation of a Schiff's base derived from 1-aminoadamantane with 3-mercaptopropanoic acid or 3-chloropropanoic acid, respectively. rdd.edu.iqresearchgate.net Similarly, adamantane-containing 1,3-oxazepin-4,7-diones can be synthesized from the same Schiff's base and maleic anhydride. rdd.edu.iq

The Ritter reaction is another powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.orgmissouri.eduorganic-chemistry.orgresearchgate.net In this reaction, a carbocation generated from an alcohol or alkene reacts with a nitrile in the presence of a strong acid to form an N-alkyl amide after hydrolysis. This methodology has been used to synthesize a variety of adamantane-containing amides, which can be precursors to other heterocyclic systems. nih.govresearchgate.net

Novel Conjugates and Hybrid Molecules Containing the 1-Adamantylacetonitrile Unit

The unique physicochemical properties of the adamantane cage, such as its lipophilicity and rigidity, make it an attractive moiety to incorporate into larger biomolecules and other functional molecules. The 1-adamantylacetonitrile unit can be used as a building block for the synthesis of novel conjugates and hybrid molecules with potential applications in drug delivery and materials science.

Peptide Conjugates: The adamantyl group can be coupled to peptides to enhance their therapeutic properties. mdpi.com The synthesis of such conjugates can be achieved by forming an amide bond between an adamantane-containing carboxylic acid and an amino group of a peptide. mdpi.com While direct use of this compound in this context is less common, its corresponding carboxylic acid, 1-adamantaneacetic acid, can be readily synthesized and used in peptide coupling reactions. researchgate.netnih.govnih.govrsc.orgspringernature.com

Steroid Conjugates: The conjugation of adamantane derivatives to steroids is another area of interest for developing new therapeutic agents. mdpi.comnih.govnih.gov The synthesis of these hybrid molecules can be achieved by linking the two moieties through various chemical bonds, such as esters or ethers. For example, an adamantane-containing carboxylic acid can be esterified with a hydroxyl group on a steroid molecule.

Below is a table summarizing some of the synthesized adamantane derivatives and their characterization data.

| Compound Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1,3-Adamantanedicarboxylic acid | 1-Adamantanecarboxylic acid | Nitric acid, Sulfuric acid, Formic acid | 92 | chemicalbook.com |

| N-(Adamantan-1-yl)amides | Adamantan-1-ol, Nitriles | Metal complex catalysts | - | researchgate.net |

| Adamantane-containing 1,3-thiazinan-4-one | (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine | 3-Mercaptopropanoic acid | - | rdd.edu.iq |

| Adamantane-containing 1,3-oxazinan-6-one | (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine | 3-Chloropropanoic acid | - | rdd.edu.iq |

| Adamantane-containing 1,3-oxazepin-4,7-dione | (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine | Maleic anhydride | - | rdd.edu.iq |

Advanced Spectroscopic and Structural Analysis of 1 Adamantaneacetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-adamantaneacetonitrile, both ¹H and ¹³C NMR spectra yield a distinct pattern of signals that unequivocally confirm its structure.

The ¹H NMR spectrum is characterized by signals corresponding to the adamantane (B196018) cage and the methylene (B1212753) bridge. The highly symmetric adamantane cage gives rise to a set of broad, overlapping signals in the upfield region. Typically, the three methine protons (-CH) at the bridgehead positions (C3, C5, C7) and the twelve methylene protons (-CH₂-) of the cage appear as complex multiplets between 1.6 and 2.1 ppm. A key diagnostic signal in the spectrum is a singlet observed further downfield, which is assigned to the two protons of the methylene group (-CH₂CN) adjacent to the electron-withdrawing nitrile group. This deshielding effect shifts the signal to a region typically around 2.2-2.4 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The adamantane cage itself produces four distinct signals due to its symmetry: one for the bridgehead carbon atom attached to the substituent (C1), one for the other three equivalent bridgehead carbons (-CH), and two for the six equivalent methylene carbons (-CH₂-), which are divided into those adjacent to C1 and those further away. The carbon of the nitrile group (-C≡N) exhibits a characteristic signal in the downfield region of the spectrum, typically between 115 and 125 ppm. The methylene carbon (-CH₂CN) signal is found in the aliphatic region, while the adamantane carbons appear at their characteristic positions, confirming the integrity of the cage structure. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantane -CH- (3H) | ~1.8-2.1 (multiplet) | ~28-30 |

| Adamantane -CH₂- (12H) | ~1.6-1.9 (multiplet) | ~37-39 and ~40-42 |

| -CH₂-CN (2H) | ~2.2-2.4 (singlet) | ~25-30 |

| Adamantane C1 | - | ~30-35 |

| -C≡N | - | ~118-122 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The IR and Raman spectra of this compound are dominated by vibrations associated with the adamantane skeleton and the defining nitrile functional group. The most diagnostic feature in the IR spectrum is an intense, sharp absorption band in the region of 2240–2260 cm⁻¹. spectroscopyonline.comuc.edu This band is characteristic of the C≡N stretching vibration, and its presence is a clear indicator of the nitrile functionality. researchgate.net

The hydrocarbon framework of the adamantane cage gives rise to a series of bands in the C-H stretching region, typically between 2850 and 3000 cm⁻¹. researchgate.net These are attributed to the symmetric and asymmetric stretching vibrations of the CH and CH₂ groups of the cage. The spectra also display a variety of bending, scissoring, twisting, and wagging vibrations for these groups in the fingerprint region (below 1500 cm⁻¹). wikipedia.orgresearchgate.net The C-C stretching and CCC bending modes of the rigid cage structure contribute to a complex pattern of absorptions in this region, which, while characteristic of the adamantane moiety, can be complex to assign individually. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nonpolar adamantane cage which are often weak in the IR spectrum. nih.govcardiff.ac.uk

Table 2: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Adamantane) | IR, Raman | 2850 - 3000 | Strong |

| C≡N Stretch (Nitrile) | IR | 2240 - 2260 | Strong, Sharp |

| CH₂ Scissor | IR, Raman | ~1450 | Medium |

| C-C Stretch (Cage) | IR, Raman | 1300 - 800 | Medium-Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₂H₁₇N), the molecular weight is 175.28 u.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) of 175. The most prominent feature in the fragmentation pattern of 1-substituted adamantane derivatives is the facile cleavage of the bond connecting the substituent to the cage. cdnsciencepub.com This process leads to the formation of the highly stable 1-adamantyl cation (C₁₀H₁₅⁺). This cation is typically the base peak in the spectrum, appearing at m/z 135. nih.gov The stability of this tertiary carbocation is the primary driving force for this fragmentation pathway.

The 1-adamantyl cation itself undergoes further fragmentation, leading to a characteristic series of smaller ions. These subsequent fragmentations involve the complex rearrangement and cleavage of the cage structure, producing signals at m/z values such as 93, 79, and 67. nih.gov These secondary fragments are diagnostic for the adamantane core. The other initial fragment, the cyanomethyl radical (•CH₂CN), is a neutral species and is therefore not detected by the mass spectrometer.

Table 3: Principal Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Ion Structure | Significance |

| 175 | [C₁₂H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₁₀H₁₅]⁺ | 1-Adamantyl cation (Base Peak) |

| 93 | [C₇H₉]⁺ | Secondary fragment from cage |

| 79 | [C₆H₇]⁺ | Secondary fragment from cage |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not widely published, its solid-state characteristics can be reliably inferred from the extensive crystallographic data available for adamantane and its numerous derivatives. rsc.orgacs.org X-ray crystallography provides precise information on bond lengths, bond angles, and the arrangement of molecules in a crystal lattice.

The crystal packing of adamantane-containing molecules is largely dictated by the bulky, spherical, and hydrophobic nature of the adamantane cage. wikipedia.org The primary driving force for the assembly of these molecules in the solid state is the optimization of van der Waals forces to achieve the most efficient space-filling arrangement. rsc.org Adamantane and its simple derivatives often crystallize in high-symmetry cubic or tetragonal space groups and frequently exhibit orientational disorder at room temperature, where the molecules are not perfectly static but possess a degree of rotational freedom within the crystal lattice. wikipedia.orgacs.org

For this compound, the packing would be dominated by these van der Waals interactions between the adamantane cages. The polar nitrile groups may introduce weak dipole-dipole interactions or C-H···N hydrogen bonds, which could influence the local packing arrangement and potentially lead to a more ordered structure compared to unsubstituted adamantane. rsc.orgscispace.com These weaker, more directional interactions would compete with the non-directional van der Waals forces of the bulky cages.

The adamantane cage is a rigid, strain-free tricyclic system. Electron diffraction and X-ray studies of adamantane itself have established its precise molecular dimensions. wikipedia.org The carbon-carbon bond lengths are consistently found to be approximately 1.54 Å, which is nearly identical to the C-C bond length in diamond. wikipedia.orgchemistrylearner.com The bond angles within the cage are very close to the ideal tetrahedral angle of 109.5°.

Table 4: Expected Solid-State Bond Metrics for this compound (based on adamantane)

| Parameter | Description | Expected Value | Reference |

| C-C Bond Length | Within the adamantane cage | ~1.54 Å | wikipedia.orgchemistrylearner.com |

| C-H Bond Length | Adamantane cage | ~1.11 Å | wikipedia.orgchemistrylearner.com |

| C-C-C Bond Angle | Within the adamantane cage | ~109.5° | wikimedia.org |

| C-C≡N Bond Angle | Nitrile group | ~180° | - |

Computational and Theoretical Investigations of 1 Adamantaneacetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. researchgate.netyoutube.comyoutube.com In DFT calculations for 1-Adamantaneacetonitrile, a common approach involves selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations. mdpi.comyoutube.com

These calculations begin with a structural optimization to find the minimum energy conformation of the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The result is a precise three-dimensional model of the molecule's most stable geometry. A vibrational analysis is typically performed afterward to confirm that the optimized structure represents a true minimum on the potential energy surface, indicated by the absence of negative eigenvalues (imaginary frequencies). mdpi.com

From the optimized geometry, a wealth of electronic properties can be determined. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Net atomic charges can also be calculated to quantify the partial charge on each atom. mdpi.com

Table 1: Representative DFT-Calculated Properties for this compound

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Varies with method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -7.0 to -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ 0.5 to 1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | ~ 7.5 to 9.5 eV |

Note: These values are illustrative and depend on the specific functional and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Landscapes

While the adamantane (B196018) cage of this compound is rigid, the acetonitrile (B52724) substituent possesses conformational flexibility due to rotation around the C-C single bond connecting it to the cage. Molecular Dynamics (MD) simulations are a powerful computational method to explore this flexibility and map the molecule's conformational landscape over time. nih.govnih.govmdpi.com

An MD simulation models the atomic motions of the molecule by solving Newton's equations of motion for the system. mdpi.com The simulation begins with the DFT-optimized geometry of this compound. The molecule is then placed in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase behavior. The system is heated to a desired temperature and equilibrated. Following equilibration, a production simulation is run for a duration typically ranging from nanoseconds to microseconds, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals. mdpi.com

Analysis of the MD trajectory provides a detailed picture of the molecule's dynamic behavior. mdpi.com Key analyses include:

Dihedral Angle Analysis: Tracking the torsion angle of the CH₂-CN bond relative to the adamantane cage reveals the preferred rotational orientations and the energy barriers between them.

Conformational Clustering: Grouping similar structures from the trajectory to identify the most populated conformational states and their relative energies. mdpi.com

This approach allows for the characterization of the different rotational conformers (rotamers) of the acetonitrile group and the determination of their statistical prevalence at a given temperature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov For this compound, a QSAR study would be employed to predict the activity of novel derivatives and to guide the design of compounds with enhanced potency. mdpi.com

The development of a QSAR model involves several key steps: nih.govfrontiersin.org

Data Set Assembly: A collection of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is typically divided into a training set for model development and a test set for validation. mdpi.com

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, atomic charges) properties. mdpi.com

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), a mathematical equation is generated that links the descriptors to the biological activity. frontiersin.org The predictive power of the model is rigorously assessed using the test set and statistical metrics such as the squared correlation coefficient (R²) and the cross-validated R² (Q²). mdpi.com

A successful QSAR model can elucidate which molecular properties are most important for the desired activity, providing valuable insights for synthesizing new, more effective derivatives of this compound.

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. matlantis.com Reaction pathway analysis aims to identify the minimum energy path connecting reactants to products and to characterize the high-energy transition state (TS) that lies along this path. ims.ac.jpyoutube.com

Methods like the Nudged Elastic Band (NEB) or similar path-finding algorithms are used to map out the reaction coordinate. matlantis.com These calculations start with the optimized structures of the reactants and products. The algorithm then generates a series of intermediate structures (images) along a plausible reaction path. The energy of this path is minimized, converging to the minimum energy pathway. The highest point on this pathway corresponds to the transition state structure. ims.ac.jp

Once a candidate transition state structure is located, its identity is confirmed by a frequency calculation. A true transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. youtube.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of a bond that is breaking and the forming of a new bond. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly valuable for predicting and interpreting experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netunibo.itnsf.gov

Vibrational Spectroscopy (IR): Following a DFT geometry optimization and frequency calculation, the vibrational modes of this compound can be predicted. researchgate.netmdpi.comwisc.edu The output provides the frequencies of each vibrational mode (stretching, bending, etc.) and their corresponding IR intensities. nih.govunimi.it This calculated spectrum can be compared with experimental IR data to aid in peak assignment. For instance, calculations can precisely predict the frequency for the characteristic C≡N nitrile stretch and the various C-H and C-C vibrations of the adamantane cage.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. pdx.eduuncw.edu Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used in conjunction with DFT. uncw.edu The calculation determines the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. uwec.eduoregonstate.edu The predicted chemical shifts can be invaluable for assigning signals in complex experimental spectra and for confirming the structure of the compound. netlify.appmsu.edu

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value (Illustrative) |

|---|---|---|

| IR | C≡N Stretch | ~2240-2260 cm⁻¹ |

| IR | C-H Stretch (Adamantane) | ~2850-2950 cm⁻¹ |

| ¹³C NMR | C≡N Carbon | ~118-122 ppm |

| ¹³C NMR | Quaternary Adamantane Carbon | ~30-35 ppm |

| ¹³C NMR | CH₂ (Bridgehead) Adamantane | ~38-42 ppm |

| ¹³C NMR | CH (Bridge) Adamantane | ~28-32 ppm |

| ¹³C NMR | CH₂CN Carbon | ~20-25 ppm |

| ¹H NMR | CH₂ (Bridgehead) Protons | ~1.7-1.9 ppm |

| ¹H NMR | CH (Bridge) Protons | ~2.0-2.2 ppm |

| ¹H NMR | CH₂CN Protons | ~2.2-2.4 ppm |

Note: These are typical ranges and the exact calculated values depend on the computational method and solvent model used.

Applications of 1 Adamantaneacetonitrile in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The adamantane (B196018) moiety is a highly valued structural unit in organic synthesis, prized for its unique combination of properties. wikipedia.org Adamantane is the simplest diamondoid, consisting of a rigid, stress-free, and perfectly symmetrical cage-like structure formed by three fused cyclohexane (B81311) rings. wikipedia.org This distinct three-dimensional architecture imparts significant steric bulk and high lipophilicity to any molecule to which it is attached.

1-Adamantaneacetonitrile serves as a key reagent for introducing this bulky adamantyl group into more complex molecular frameworks. The nitrile functional group is a versatile handle for a wide array of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and addition of organometallic reagents. Therefore, this compound is a strategic starting material for chemists seeking to leverage the advantageous properties of the adamantane cage to modify the physical and biological characteristics of a target molecule.

Role in the Synthesis of Ferrocene-Fused Aza-Heterocycles

The synthesis of novel heterocyclic compounds, particularly those incorporating organometallic fragments like ferrocene, is a vibrant area of chemical research. While direct studies involving this compound in this specific context are not prominently documented, the reactivity of structurally similar adamantane nitriles provides significant insight.

Research into the intramolecular Ritter reaction has demonstrated a convenient pathway to ferrocene-fused aza-heterocycles. In these studies, a ferrocenyl alcohol was reacted with various nitriles in the presence of acid. Notably, the reaction with the sterically hindered 1-adamantanecarbonitrile proceeded smoothly, yielding the corresponding 3,4-dihydroferroceno[c]pyridine in a high yield of 85%. This demonstrates that the bulky adamantane cage does not impede the cyclization reaction, highlighting the utility of adamantyl nitriles in constructing complex, fused heterocyclic systems.

| Nitrile Compound | Product Yield |

|---|---|

| Benzonitrile | 91% |

| Acetonitrile (B52724) | 75% |

| 1-Adamantanecarbonitrile | 85% |

| Pivalonitrile | 88% |

Precursor for Pharmacologically Relevant Adamantane Derivatives

The adamantane nucleus is a well-established pharmacophore in medicinal chemistry. Its incorporation into drug candidates can enhance lipophilicity, which may improve absorption, distribution, metabolism, and excretion (ADME) properties. synarchive.com Consequently, this compound is a valuable precursor for synthesizing a variety of adamantane derivatives with potential therapeutic applications.

Formation of Adamantyl Amidines

Amidines are an important class of compounds in medicinal chemistry, often used as bioisosteres for ureas and amides due to their basicity and ability to engage in hydrogen bonding. The conversion of nitriles to amidines can be effectively achieved through the Pinner reaction. wikipedia.orgnrochemistry.com

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt). wikipedia.orgorganic-chemistry.org This salt is then treated with ammonia (B1221849) or an amine to yield the final amidine. nrochemistry.com Although a specific example starting from this compound is not detailed in the literature, the reaction is known to tolerate a wide range of aliphatic nitriles. nrochemistry.com The application of this methodology to this compound would provide a direct route to 2-(adamantan-1-yl)acetamidine, a compound featuring both the bulky adamantane cage and the functional amidine group, making it an interesting candidate for further pharmacological investigation.

Synthesis of N-(1-Adamantyl)acetamide and Related Intermediates

N-(1-Adamantyl)acetamide is a key intermediate in the synthesis of Amantadine (B194251), an antiviral and anti-Parkinsonian drug. acs.org The synthesis of this important intermediate is typically accomplished via a Ritter-type reaction. However, it is crucial to note that this synthesis does not start from this compound. Instead, it involves the reaction of adamantane, 1-hydroxyadamantane, or 1-haloadamantanes with acetonitrile (CH₃CN) in the presence of a strong acid like sulfuric acid.

The reaction proceeds by generating a stable 1-adamantyl cation from the adamantane precursor, which is then trapped by the nucleophilic nitrogen of acetonitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the target N-(1-adamantyl)acetamide. Various methods have been developed to optimize this reaction, including microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. acs.org

| Starting Material | Reagents | Key Conditions | Reported Yield |

|---|---|---|---|

| Adamantane | Acetonitrile, H₂SO₄, Oxidizing Agent | Varies | ~35% |

| 1-Bromoadamantane (B121549) | Acetonitrile, H₂SO₄ | - | 90% |

| 1-Hydroxyadamantane | Acetonitrile, H₂SO₄ | Exothermic, then 0-5 °C | ~99% |

| Adamantane | Acetonitrile, H₂SO₄, HNO₃ | Microwave (40°C, 3h) | 87% acs.org |

Application in Materials Science for Polymer Modification (indirectly via adamantyl group properties)

The unique structural properties of the adamantane cage are exploited in materials science to create polymers with enhanced performance characteristics. wikipedia.org The incorporation of adamantyl groups, either as pendent units or within the polymer backbone, can dramatically alter the physical properties of the resulting material. usm.edu this compound, after conversion to a suitable polymerizable monomer (e.g., an acrylate (B77674) or styrenic derivative), serves as a valuable source for introducing these performance-enhancing groups.

The primary benefits of incorporating the adamantyl moiety into polymers include:

Increased Thermal Stability : The rigidity and high melting point of adamantane translate to a significant increase in the glass transition temperature (Tg) of the polymer. This makes the material more resistant to deformation at elevated temperatures. usm.eduingentaconnect.com

Improved Mechanical Properties : The bulky nature of the adamantyl group restricts polymer chain mobility, leading to materials with increased stiffness and hardness. ingentaconnect.com

Enhanced Solubility : Despite its bulk, the hydrocarbon nature of adamantane can improve the solubility of rigid-rod polymers in organic solvents. usm.edu

Lower Dielectric Constant : Adamantane-containing polymers often exhibit lower water absorption and a lower dielectric constant compared to their unsubstituted counterparts, which is advantageous for applications in microelectronics. ingentaconnect.com

Stimuli-Responsive Behavior : The adamantyl group is a well-known guest for cyclodextrin (B1172386) hosts. Polymers functionalized with pendent adamantane groups can form supramolecular complexes with cyclodextrins. This host-guest interaction can be used to create "smart" materials whose properties, such as solubility (Lower Critical Solution Temperature), can be tuned by external stimuli. nih.gov

Contribution of 1 Adamantaneacetonitrile to Medicinal Chemistry and Chemical Biology Research

Design Principles for Incorporating the Adamantyl Group

The adamantyl moiety is a versatile pharmacophore whose value in drug design is multifaceted. nih.govebi.ac.uk Its unique, diamond-like cage structure provides a predictable and rigid scaffold, allowing for the precise positioning of functional groups to optimize interactions with biological targets. mdpi.com

The adamantane (B196018) cage is a highly rigid and sterically demanding hydrocarbon structure. mdpi.com Incorporating this group into a molecule imparts a degree of conformational constraint, which can be advantageous for several reasons. By reducing the number of available conformations, the entropic penalty of binding to a receptor or enzyme active site is minimized, potentially leading to higher affinity. The steric bulk of the adamantyl group can also shield adjacent functional groups from enzymatic degradation, thereby improving the metabolic stability and plasma half-life of a drug. nih.govebi.ac.ukresearchgate.net

A key physicochemical property of the adamantyl group is its high lipophilicity. This characteristic is crucial for enhancing a drug's ability to cross cellular membranes. mdpi.com The contribution of the adamantyl group to a molecule's lipophilicity has been quantified; its hydrophobic substituent constant, π(adamantyl), is estimated to be 3.1. nih.govebi.ac.ukresearchgate.net This indicates that adding an adamantyl group can significantly increase the partition coefficient (logP) of a compound, potentially moving a highly water-soluble molecule into a more pharmacologically useful lipophilicity range. nih.govebi.ac.ukresearchgate.net

| Property | Influence of Adamantyl Group | Consequence in Drug Design | Reference |

|---|---|---|---|

| Rigidity | Introduces a conformationally restricted, cage-like structure. | Reduces entropic penalty upon binding; enhances binding affinity. | mdpi.com |

| Lipophilicity | Significantly increases the molecule's partition coefficient (logP). The estimated π constant is 3.1. | Improves membrane permeability and bioavailability. | nih.govebi.ac.ukresearchgate.net |

| Steric Bulk | Provides significant steric hindrance around its point of attachment. | Can improve metabolic stability by shielding labile groups from enzymes. | nih.govebi.ac.ukresearchgate.net |

The distinct size and shape of the adamantyl group can serve as a "lipophilic bullet" to target and fit snugly into hydrophobic pockets within receptors and enzymes. nih.govresearchgate.net This can lead to strong van der Waals interactions, enhancing binding affinity. For instance, the bulkiness of the adamantyl moiety can function as an effective blocking agent for cellular ion channels. mdpi.com

Furthermore, the incorporation of an adamantane scaffold can improve the selectivity of a drug for specific receptor subtypes. By providing a rigid framework, it allows for the precise orientation of other pharmacophoric elements, enabling finer discrimination between the binding sites of closely related receptors. nih.gov This has been exemplified in the development of neuropeptide derivatives where the adamantane core led to enhanced selectivities. nih.gov

Role in Enzyme Inhibition Mechanisms (e.g., HDAC inhibitors)

The adamantane scaffold has proven to be a valuable component in the design of potent enzyme inhibitors. nih.gov A prominent example is its use in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. researchgate.netnih.gov A series of adamantane and nor-adamantane based hydroxamic acids have been synthesized and shown to be highly potent HDAC inhibitors. researchgate.netnih.gov In these inhibitors, the adamantyl group typically serves as a bulky "cap" region that interacts with the surface of the enzyme, often near the entrance of the active site channel. This interaction helps to properly orient the zinc-binding group (e.g., hydroxamate) for effective chelation of the zinc ion in the enzyme's active site, which is crucial for the inhibitory mechanism. Several of these compounds have demonstrated significant anti-proliferative activity in various human cancer cell lines. nih.gov

Beyond HDACs, adamantane derivatives are also found in clinically approved inhibitors of dipeptidyl peptidase-IV (DPP-IV), such as vildagliptin (B1682220) and saxagliptin, which are used for the management of type 2 diabetes. nih.govresearchgate.net

Use in Radioligand Development and Imaging Agents

The favorable pharmacokinetic properties imparted by the adamantyl group, including its ability to enhance brain penetration, have made it an attractive moiety for the development of imaging agents, particularly for positron emission tomography (PET). researchgate.net PET radioligands require specific binding to their target and the ability to cross biological barriers like the blood-brain barrier to visualize targets in the central nervous system (CNS).

An adamantane-conjugated HDAC imaging radioligand, [11C]Martinostat, was developed for the quantification of HDAC density in the CNS and peripheral organs. researchgate.net The inclusion of the adamantane group in this radioligand was a key design element aimed at improving its ability to penetrate the brain and engage with its target enzymes. researchgate.net Radioligand binding competition assays have also been used to study adamantane derivatives, for example, in assessing their affinity for σ receptors. nih.gov

Modulation of Blood-Brain Barrier Penetration by Adamantane Scaffolds

The lipophilic nature of the adamantane scaffold is frequently exploited to improve the central nervous system penetration of drugs. researchgate.net The blood-brain barrier (BBB) is a significant obstacle for many potentially therapeutic agents, and the adamantyl group can act as a "brain-directed drug carrier." nih.gov

A study involving prodrugs of azidothymidine (AZT) demonstrated this principle effectively. When AZT was conjugated with a 1-adamantane moiety, the resulting prodrugs were significantly more lipophilic and showed 7 to 18 times higher concentrations in brain tissue compared to AZT when administered intravenously in rats. nih.gov This clearly indicates that the adamantane moiety enhanced penetration across the BBB. nih.gov Similarly, adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) are known to cross the BBB, which is essential for their neurological and antiviral applications. nih.gov Their transport is facilitated by a carrier-mediated system, suggesting that the adamantane structure is recognized by specific transporters at the BBB. nih.gov

| Adamantane Derivative | Parent Drug/Compound | Observation | Reference |

|---|---|---|---|

| 1-Adamantane-conjugated prodrugs | Azidothymidine (AZT) | Brain tissue concentrations were 7-18 times higher than the parent drug. | nih.gov |

| Amantadine and Rimantadine | N/A | Transported across the BBB via a saturable, carrier-mediated system. | nih.gov |

Exploration in Targeted Drug Delivery Systems (Conceptual Framework)

The adamantane moiety is widely applied in the design and synthesis of novel drug delivery systems. pensoft.netnih.gov Its high affinity for lipid bilayers allows it to function as a robust membrane anchor, a concept with promising applications in targeted drug delivery. mdpi.compensoft.net

In this conceptual framework, a therapeutic agent or a targeting ligand (like a carbohydrate for specific cell surface receptors) is conjugated to an adamantane group. This conjugate is then incorporated into a liposomal carrier. The lipophilic adamantyl group spontaneously inserts into and anchors within the lipid bilayer of the liposome, exposing the therapeutic agent or targeting ligand on the liposome's surface. mdpi.compensoft.net This approach allows for the creation of versatile, decorated liposomes that can be directed to specific tissues or cells, potentially increasing drug efficacy while minimizing systemic side effects. pensoft.net This strategy forms a basis for developing self-assembled supramolecular systems for various biomedical applications. mdpi.comnih.gov

Therefore, a detailed discussion under the section "8.6. Investigation of Biological Activity at a Mechanistic Level (e.g., protein interaction, target engagement, without dosage information)" cannot be provided at this time. Further research would be required to elucidate the specific biological targets and molecular interactions of this compound.

Emerging Research Directions and Future Perspectives for 1 Adamantaneacetonitrile Chemistry

Novel Catalytic Routes for Derivatization

The derivatization of 1-adamantaneacetonitrile has traditionally relied on classical functional group transformations of the nitrile or reactions involving the adamantane (B196018) cage that require harsh conditions. Modern research is shifting towards more sophisticated and efficient catalytic strategies that offer milder conditions, higher selectivity, and broader functional group tolerance.

A primary focus is the late-stage C–H functionalization of the adamantane core. The adamantane skeleton possesses four equivalent tertiary (bridgehead) C–H bonds and six equivalent secondary (methylene) C–H bonds. While the nitrile group occupies one bridgehead position in this compound, the remaining three are prime targets for selective catalytic activation. Recent breakthroughs in photoredox and hydrogen-atom transfer (HAT) catalysis have enabled the direct alkylation and arylation of these strong C–H bonds with unprecedented selectivity for the tertiary positions. These methods often employ a dual catalytic system, for instance, an iridium-based photosensitizer in tandem with a quinuclidine-based HAT catalyst, to generate adamantyl radicals under mild conditions, which can then engage with a variety of coupling partners.

Another promising avenue is the development of catalysts for the transformation of the acetonitrile (B52724) group itself. For example, transition-metal-catalyzed reactions, such as hydroamination or cycloaddition reactions, could provide direct access to a wide range of nitrogen-containing heterocycles, which are valuable motifs in medicinal chemistry. The development of catalysts that can selectively functionalize the α-carbon to the nitrile group would also open up new synthetic pathways.

| Catalytic Strategy | Target Site on this compound | Potential Products | Key Advantages |

| Photoredox/HAT Catalysis | Tertiary C-H bonds of the adamantane cage | Poly-substituted adamantane derivatives | High selectivity for bridgehead positions, mild reaction conditions, broad substrate scope. |

| Transition-Metal Catalysis | Acetonitrile group (C≡N bond) | Tetrazoles, triazoles, amidines, and other N-heterocycles | Direct access to complex heterocyclic structures, potential for asymmetric catalysis. |

| α-C-H Functionalization | Carbon adjacent to the nitrile group | α-substituted adamantaneacetonitriles | Introduction of new functional groups for further elaboration. |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous-flow manufacturing and the use of automated synthesis platforms are revolutionizing chemical synthesis. These technologies offer enhanced safety, reproducibility, scalability, and the ability to rapidly explore reaction space. The integration of these techniques into the synthesis and derivatization of this compound is a key area of future development.

Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. For instance, the nitration or halogenation of the adamantane core, which often requires careful temperature control, can be performed more safely and efficiently in a continuous-flow reactor. acs.orgnih.gov Furthermore, multi-step sequences to synthesize complex derivatives of this compound can be "telescoped" in a flow system, eliminating the need for isolation and purification of intermediates, thus saving time and resources. acs.org The synthesis of the adamantane-containing drug Memantine has been explored using continuous-flow reactions, demonstrating the applicability of this technology to adamantane chemistry. nih.gov

Automated synthesis platforms, coupled with high-throughput experimentation, can accelerate the discovery of new derivatives and optimal reaction conditions. By systematically varying catalysts, reagents, and reaction parameters, vast libraries of this compound derivatives can be synthesized and screened for desired properties, significantly speeding up the drug discovery and materials development process.

Application in Supramolecular Chemistry and Host-Guest Systems

The rigid and lipophilic nature of the adamantane cage makes it an ideal "guest" molecule in host-guest chemistry. nih.gov It fits perfectly within the hydrophobic cavities of various "host" macrocycles, such as cyclodextrins (CDs) and cucurbit[n]urils (CB[n]), forming stable inclusion complexes with high association constants. nih.govmdpi.commdpi.com This property is a cornerstone for the future application of this compound in the construction of supramolecular assemblies.